5-Chloro-2-(trifluoromethoxy)benzoyl chloride
Overview
Description
5-Chloro-2-(trifluoromethoxy)benzoyl chloride is a chemical compound characterized by the presence of a benzene ring substituted with a chlorine atom, a trifluoromethoxy group, and a carbonyl chloride group. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of 5-Chloro-2-(trifluoromethoxy)benzoyl chloride may involve large-scale chlorination reactors equipped with efficient cooling systems to control the exothermic nature of the reaction. The process is optimized to ensure high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The chlorine atom in the benzoyl chloride can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, typically in the presence of a base.
Major Products Formed:
Carboxylic Acids: Oxidation of the benzoyl chloride can yield carboxylic acids.
Alcohols: Reduction reactions can produce alcohols.
Amines: Substitution reactions with amines can result in the formation of amides.
Scientific Research Applications
5-Chloro-2-(trifluoromethoxy)benzoyl chloride is widely used in scientific research due to its reactivity and versatility. Its applications include:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: The compound is utilized in the development of new drugs, especially those targeting specific biological pathways.
Industry: It is employed in the manufacture of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Chloro-2-(trifluoromethoxy)benzoyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with functional groups such as hydroxyl, amino, and carboxyl groups.
Comparison with Similar Compounds
5-Chloro-2-(trifluoromethoxy)benzoyl chloride is unique due to its specific combination of functional groups. Similar compounds include:
5-Chloro-2-(trifluoromethoxy)benzyl alcohol: This compound differs by having a hydroxyl group instead of a carbonyl chloride group.
2-Chloro-5-(trifluoromethyl)benzaldehyde: This compound has a formyl group instead of a carbonyl chloride group.
These compounds share similarities in their structural framework but differ in their reactivity and applications.
Properties
IUPAC Name |
5-chloro-2-(trifluoromethoxy)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-4-1-2-6(15-8(11,12)13)5(3-4)7(10)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIAGDMILIYRFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250814 | |
Record name | 5-Chloro-2-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401250814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092461-17-0 | |
Record name | 5-Chloro-2-(trifluoromethoxy)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401250814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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